molecular formula C18H16ClN3O3S B11338442 ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate

ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate

Cat. No.: B11338442
M. Wt: 389.9 g/mol
InChI Key: BRKGINJCEATWFU-UHFFFAOYSA-N
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Description

Ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate is a complex organic compound with a unique structure that includes a pyridine ring substituted with a chlorophenyl group, a cyano group, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the chlorophenyl and cyano groups. The sulfanylacetyl group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the glycine derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-({[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H16ClN3O3S

Molecular Weight

389.9 g/mol

IUPAC Name

ethyl 2-[[2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-17(24)10-21-16(23)11-26-18-13(9-20)5-8-15(22-18)12-3-6-14(19)7-4-12/h3-8H,2,10-11H2,1H3,(H,21,23)

InChI Key

BRKGINJCEATWFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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